molecular formula C13H21NOS B2371950 cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1705829-24-8

cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2371950
CAS No.: 1705829-24-8
M. Wt: 239.38
InChI Key: HJPMMMLFFPHQKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[321]octan-8-yl)methanone is a complex organic compound that features a cyclobutyl group attached to a bicyclic structure containing nitrogen and sulfur atoms

Mechanism of Action

Target of Action

The primary targets of cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone, also known as 8-cyclobutanecarbonyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane, are Janus kinases (JAKs) . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .

Mode of Action

This compound is a highly potent and selective inhibitor of JAK1 and TYK2 . It was designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2, JAK3, and other human kinases . Its potency against JAK1 (IC 50 = 4 nM) and TYK2 (IC 50 = 5 nM) as measured in in vitro kinase assays with ATP concentrations at individual Km .

Biochemical Pathways

The compound exhibits potent cellular activity for JAK1-mediated IL-6 signaling (IC 50 = 0.6 µM) with greater than 100-fold selectivity against JAK2-mediated cytokine (e.g., TPO) signaling in human whole blood-based assays . This indicates that it affects the IL-6 signaling pathway, which plays a crucial role in the immune response.

Pharmacokinetics

The compound is orally bioavailable , indicating that it can be absorbed through the digestive system and reach systemic circulation.

Result of Action

Oral administration of the compound demonstrated dose-dependent efficacy in commonly studied rat adjuvant-induced arthritis (rAIA) model and mouse collagen-induced arthritis (mCIA) model . Significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change was observed in adjuvant-induced disease in rats .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclobutyl ring, the introduction of the methylthio group, and the construction of the azabicyclo[3.2.1]octane framework. Common reagents used in these reactions include cyclobutyl halides, thiols, and nitrogen-containing bicyclic intermediates. Reaction conditions often involve the use of strong bases, solvents like dichloromethane or tetrahydrofuran, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and automation to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The cyclobutyl group can participate in nucleophilic substitution reactions, where halides or other leaving groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted cyclobutyl derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

Cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylmethanone: Lacks the bicyclic structure and methylthio group, making it less complex and potentially less versatile.

    (1R,5S)-3-(Methylthio)-8-azabicyclo[3.2.1]octane: Similar bicyclic structure but without the cyclobutyl group, affecting its reactivity and applications.

    Cyclobutyl((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone: Contains a hydroxyl group instead of a methylthio group, leading to different chemical properties and reactivity.

Uniqueness

Cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone is unique due to its combination of a cyclobutyl group, a methylthio group, and a bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

cyclobutyl-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NOS/c1-16-12-7-10-5-6-11(8-12)14(10)13(15)9-3-2-4-9/h9-12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPMMMLFFPHQKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.